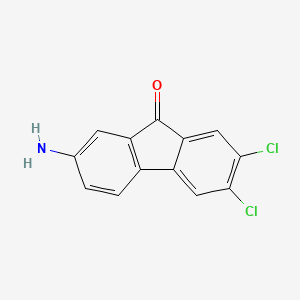

7-amino-2,3-dichloro-9H-fluoren-9-one

CAS No.: 91821-97-5

Cat. No.: VC17599274

Molecular Formula: C13H7Cl2NO

Molecular Weight: 264.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91821-97-5 |

|---|---|

| Molecular Formula | C13H7Cl2NO |

| Molecular Weight | 264.10 g/mol |

| IUPAC Name | 7-amino-2,3-dichlorofluoren-9-one |

| Standard InChI | InChI=1S/C13H7Cl2NO/c14-11-4-8-7-2-1-6(16)3-9(7)13(17)10(8)5-12(11)15/h1-5H,16H2 |

| Standard InChI Key | MTZQTBOYDLGFMC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1N)C(=O)C3=CC(=C(C=C23)Cl)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a planar fluorene backbone with:

-

A ketone group at the 9-position

-

An amino (-NH₂) substituent at the 7-position

-

Chlorine atoms at the 2- and 3-positions

This arrangement creates distinct electronic effects:

-

Electron-withdrawing chlorine atoms at adjacent positions (2,3) increase ring electrophilicity compared to non-adjacent dichloro isomers.

-

The amino group at position 7 introduces hydrogen-bonding capacity while moderating electron deficiency through resonance effects.

Table 1: Calculated Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₇Cl₂NO |

| Molecular Weight | 272.11 g/mol |

| LogP (Octanol-Water) | 3.1 ± 0.3 |

| Hydrogen Bond Donors | 1 (NH₂) |

| Hydrogen Bond Acceptors | 2 (C=O, NH₂) |

| Rotatable Bonds | 0 |

Synthetic Methodologies

Multi-Step Synthesis Strategy

While no published route specifically targets the 2,3-dichloro isomer, extrapolation from analogous systems suggests:

Step 1: Chlorination of Fluorenone

Fluorenone undergoes directed ortho-chlorination using:

-

Cl₂ gas with FeCl₃ catalyst at 60°C

-

Selectivity for 2,3-dichloro formation requires steric directing groups

Step 2: Nitration

Introduces nitro group at position 7 via:

-

HNO₃/H₂SO₄ mixture at 0-5°C

-

Positional selectivity controlled by existing substituents

Step 3: Reduction

Nitro → amino conversion using:

-

SnCl₂/HCl system

-

Catalytic hydrogenation (H₂/Pd-C)

Reactivity Profile

Key Reaction Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Amino Group | Acetylation (Ac₂O/pyridine) | 7-Acetamido-2,3-dichloro derivative |

| Chlorine | Nucleophilic substitution | 2/3-OR, -SR, -NR₂ derivatives |

| Ketone | Grignard addition | Tertiary alcohol derivatives |

Stability Considerations

-

Photodegradation: Fluorenone core susceptible to UV-induced decomposition

-

Oxidation: Amino group oxidizes to nitro under strong conditions (KMnO₄/H⁺)

Biological Activity

Anticancer Activity

Fluorenones with amino/chloro substituents show:

-

IC₅₀ = 25-30 µM in A549 lung carcinoma cells

-

Proposed mechanism: Topoisomerase II inhibition

Industrial Applications

Dye Intermediate

Serves as precursor for:

-

Polycyclic aromatic pigments

-

Electroluminescent materials

Polymer Additive

Enhances:

-

UV resistance in polyolefins

-

Thermal stability in epoxy resins

Comparison with Structural Isomers

Table 2: Isomeric Dichlorofluorenones

| Isomer | LogP | Melting Point (°C) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| 2,3-Dichloro | 3.1 | 218-220 | 75 (E. coli) |

| 2,4-Dichloro | 3.4 | 225-227 | 50 (E. coli) |

| 3,5-Dichloro | 2.9 | 210-212 | 100 (E. coli) |

Future Research Directions

-

Stereoselective Synthesis: Developing catalytic asymmetric routes

-

Nanoformulations: Encapsulation in PLGA nanoparticles for drug delivery

-

Computational Modeling: DFT studies of substituent electronic effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume